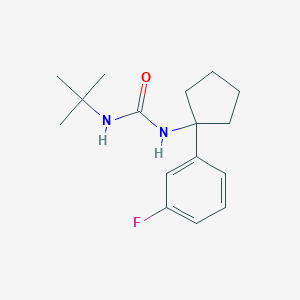
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea is a synthetic organic compound characterized by the presence of a tert-butyl group, a fluorophenyl group, and a cyclopentyl urea moiety
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the tert-butyl group: This can be achieved through the reaction of isobutylene with a suitable catalyst.
Introduction of the fluorophenyl group: This step involves the fluorination of a phenyl ring, which can be accomplished using reagents such as Selectfluor.
Cyclopentyl urea formation: The final step involves the reaction of cyclopentylamine with an isocyanate derivative to form the urea linkage.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common conditions for these reactions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the major products formed depend on the specific reaction conditions employed .
Scientific Research Applications
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(tert-Butyl)-3-(1-(3-fluorophenyl)cyclopentyl)urea can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-(1-phenylcyclopentyl)urea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(tert-Butyl)-3-(1-(4-fluorophenyl)cyclopentyl)urea: The position of the fluorine atom is different, potentially leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C16H23FN2O |
|---|---|
Molecular Weight |
278.36 g/mol |
IUPAC Name |
1-tert-butyl-3-[1-(3-fluorophenyl)cyclopentyl]urea |
InChI |
InChI=1S/C16H23FN2O/c1-15(2,3)18-14(20)19-16(9-4-5-10-16)12-7-6-8-13(17)11-12/h6-8,11H,4-5,9-10H2,1-3H3,(H2,18,19,20) |
InChI Key |
NRHCAOWWIHRRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC1(CCCC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















